molecular formula C11H12O3 B1615854 4-Acetoxypropiophenone CAS No. 25743-56-0

4-Acetoxypropiophenone

Cat. No.: B1615854
CAS No.: 25743-56-0
M. Wt: 192.21 g/mol
InChI Key: NSNRHFOGRGMKDN-UHFFFAOYSA-N
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Description

4-Acetoxypropiophenone (IUPAC: 1-(4-acetoxyphenyl)propan-1-one) is a propiophenone derivative featuring an acetoxy (-OAc) substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. Structurally, it combines a propanone backbone (CH₃COCH₂-) with a phenyl ring modified by an ester group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its ester functionality may serve as a prodrug moiety or intermediate for further derivatization .

Properties

CAS No.

25743-56-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-propanoylphenyl) acetate

InChI

InChI=1S/C11H12O3/c1-3-11(13)9-4-6-10(7-5-9)14-8(2)12/h4-7H,3H2,1-2H3

InChI Key

NSNRHFOGRGMKDN-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C

Other CAS No.

25743-56-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Structural Analogues

The biological and physicochemical properties of propiophenone derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 4-Acetoxypropiophenone and Analogues
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-OAc C₁₁H₁₂O₃ 192.21 Synthetic intermediate; prodrug potential
4-Hydroxypropiophenone 4-OH C₉H₁₀O₂ 150.18 Higher polarity; hydrogen bonding; pharmaceutical precursor
4-Methoxypropiophenone 4-OCH₃ C₁₀H₁₂O₂ 164.20 Enhanced lipophilicity; intermediate in bioactive molecule synthesis
p-Aminopropiophenone (PAPP) 4-NH₂ C₉H₁₁NO 149.19 Basic amine; salt formation; chemical synthesis
Cathinone (β-keto amphetamine) β-keto + NH₂ C₉H₁₁NO 149.19 Stimulant activity; psychoactive effects
4-Acetoxy-3-methoxyacetophenone 3-OCH₃ + 4-OAc C₁₀H₁₀O₄ 194.18 Dual substituents; high-resolution crystallography applications

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity: The acetoxy group in this compound enhances lipophilicity compared to 4-hydroxypropiophenone, improving membrane permeability but reducing water solubility. Methoxy and amino substituents further modulate solubility, with methoxy increasing and amino decreasing lipophilicity depending on pH .
  • Reactivity: The acetoxy group is hydrolytically labile, enabling conversion to 4-hydroxypropiophenone under acidic/basic conditions. This property is exploited in prodrug design. In contrast, methoxy and amino groups are more stable, favoring long-term structural integrity in intermediates .
Analytical and Industrial Relevance
  • 4-Hydroxyacetophenone () and Resacetophenone (2,4-dihydroxyacetophenone, ) are used as pharmaceutical reference standards due to their purity and well-characterized structures .
  • 4-Acetoxy-3-methoxyacetophenone () is critical in crystallography studies, leveraging substituent effects for precise molecular packing analysis .

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